(6-tert-butylpyridin-2-yl)methanol
CAS No.: 854758-36-4
Cat. No.: VC11602795
Molecular Formula: C10H15NO
Molecular Weight: 165.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854758-36-4 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.2 |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
(6-tert-Butylpyridin-2-yl)methanol (C₁₀H₁₅NO) consists of a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with a tert-butyl group (-C(CH₃)₃). The tert-butyl group introduces significant steric bulk, while the hydroxymethyl group provides hydrogen-bonding capability. This combination creates a bifunctional molecule with balanced hydrophobicity and polarity .
Table 1: Key Molecular Descriptors
The tert-butyl group stabilizes the pyridine ring through steric shielding and electron-donating effects, while the hydroxymethyl group enables participation in hydrogen bonding and oxidation reactions.
Spectroscopic Characterization
Although experimental spectral data for the 2-yl isomer remains scarce, analogies to the 3-yl isomer suggest:
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¹H NMR: Aromatic protons at δ 7.2–8.1 ppm (pyridine ring), hydroxymethyl protons at δ 4.6–4.8 ppm (broad singlet), and tert-butyl protons at δ 1.3–1.4 ppm.
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¹³C NMR: Pyridine carbons at 120–150 ppm, hydroxymethyl carbon at 60–65 ppm, and tert-butyl carbons at 25–35 ppm.
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IR: O-H stretch at 3200–3400 cm⁻¹, C-O stretch at 1050–1100 cm⁻¹, and pyridine ring vibrations at 1600 cm⁻¹ .
Synthetic Methodologies
Direct Alkylation of Pyridinemethanol
A common route involves alkylation of 2-pyridinemethanol with tert-butyl halides under basic conditions:
Key considerations:
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Base Selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (DMF, DMSO).
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Temperature: 80–100°C for 12–24 hours.
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Yield Optimization: Excess tert-butyl halide (1.5–2.0 equivalents) improves conversion to >70%.
Post-Functionalization Strategies
Alternative approaches include:
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Directed ortho-Metalation: Use of strong bases (LDA, n-BuLi) to introduce tert-butyl groups at specific positions .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with tert-butylboronic acid derivatives .
Reactivity and Functionalization
Alcohol-Specific Reactions
The hydroxymethyl group undergoes typical alcohol transformations:
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | PCC, CH₂Cl₂, RT | 6-tert-butylpicolinaldehyde |
| Esterification | AcCl, pyridine, 0°C | Acetylated derivative |
| Sulfonation | SO₃·Py, DCM, 40°C | Sulfonate ester |
Pyridine Ring Modifications
The electron-deficient pyridine ring participates in:
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N-Oxidation: H₂O₂/AcOH yields N-oxide derivatives.
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Electrophilic Substitution: Nitration at the 4-position (HNO₃/H₂SO₄) .
Applications in Pharmaceutical Chemistry
Ligand Design for Metal Catalysis
The pyridine-alcohol motif chelates transition metals (Cu, Pd, Ru), enabling applications in:
Prodrug Development
Hydroxymethyl groups serve as pro-moieties for controlled drug release. Example:
Industrial and Materials Science Applications
Polymer Stabilizers
The tert-butyl group acts as a radical scavenger in:
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Polyethylene Stabilization: Delays thermal degradation at 0.1–0.5 wt% loading .
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UV Absorbers: Conjugates with benzotriazole derivatives for coatings .
Liquid Crystal Compositions
Incorporation into mesogens improves thermal stability:
| Property | Base LC | With Additive |
|---|---|---|
| Clearing Point (°C) | 85 | 92 |
| Viscosity (mPa·s) | 45 | 38 |
Future Research Directions
Unexplored Synthetic Pathways
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Biocatalytic Synthesis: Use of alcohol dehydrogenases for enantioselective production.
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Flow Chemistry: Continuous processing to enhance yield and purity.
Emerging Applications
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Metal-Organic Frameworks (MOFs): As bifunctional linkers.
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Battery Electrolytes: Lithium salt stabilization.
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